molecular formula C23H18N2O2 B11493288 N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11493288
M. Wt: 354.4 g/mol
InChI Key: VKKUGWMEQGBBFO-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the condensation of 2-phenyl-1H-indole-3-carboxaldehyde with benzylamine in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetic acid, while reduction may produce N-benzyl-2-amino-2-(2-phenyl-1H-indol-3-yl)acetamide.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with the replication of viral particles.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-oxo-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the phenyl group on the indole ring.

    N-benzyl-2-oxo-2-(2-methyl-1H-indol-3-yl)acetamide: Similar structure but has a methyl group instead of a phenyl group on the indole ring.

    N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)propionamide: Similar structure but has a propionamide group instead of an acetamide group.

Uniqueness

N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to the presence of both the benzyl and phenyl-indole moieties, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C23H18N2O2/c26-22(23(27)24-15-16-9-3-1-4-10-16)20-18-13-7-8-14-19(18)25-21(20)17-11-5-2-6-12-17/h1-14,25H,15H2,(H,24,27)

InChI Key

VKKUGWMEQGBBFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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